6,6-Dimetilpiperidina-2,5-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

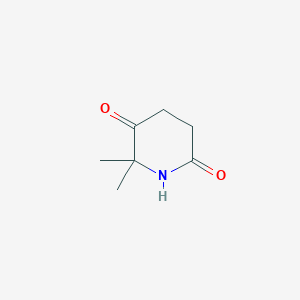

6,6-Dimethylpiperidine-2,5-dione is a heterocyclic organic compound with the molecular formula C7H11NO2 It is a derivative of piperidine, characterized by the presence of two methyl groups at the 6th position and two carbonyl groups at the 2nd and 5th positions

Aplicaciones Científicas De Investigación

6,6-Dimethylpiperidine-2,5-dione has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mecanismo De Acción

Target of Action

The primary targets of 6,6-Dimethylpiperidine-2,5-dione are yet to be fully identified. It’s known that piperidine derivatives play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Mode of Action

The mode of action of 6,6-Dimethylpiperidine-2,5-dione is not fully understood. The denitrification mechanisms of piperidine and its derivatives were studied using self-consistent periodic density functional theory (DFT). These molecules located at Mo top site via the N atom and the molecular planes parallel with MoP surface .

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Pharmacokinetics

It’s known that the compound has a molecular weight of 14117 , which may influence its bioavailability.

Result of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry, indicating that they likely have significant biological effects .

Action Environment

It’s known that the compound is stored at -10 degrees celsius , indicating that temperature may play a role in its stability.

Análisis Bioquímico

Cellular Effects

It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylpiperidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,2-dimethyl-1,3-propanediol with ammonia or primary amines, followed by oxidation to form the desired dione. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: In an industrial setting, the production of 6,6-Dimethylpiperidine-2,5-dione may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. The use of advanced catalytic systems and automated reaction monitoring are common practices in industrial synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 6,6-Dimethylpiperidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the dione to its corresponding diol or other reduced forms, typically using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles and electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols or amines.

Comparación Con Compuestos Similares

2,6-Dimethylpiperidine: A related compound with similar structural features but different reactivity and applications.

Piperidine-2,5-dione: Lacks the methyl groups at the 6th position, resulting in different chemical properties and uses.

2,6-Dimethylpiperazine-2,5-dione: Another structurally similar compound with distinct biological and chemical characteristics.

Uniqueness: Its dual carbonyl groups and methyl substitutions make it a versatile intermediate in organic synthesis and a valuable tool in various research fields .

Actividad Biológica

6,6-Dimethylpiperidine-2,5-dione, also known as piperidin-2,5-dione , is a cyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing from various research findings and case studies.

Chemical Structure and Properties

6,6-Dimethylpiperidine-2,5-dione is characterized by its piperidine ring structure with two methyl groups at the 6-position and a diketone functional group at the 2 and 5 positions. Its molecular formula is C7H11NO2 with a molecular weight of approximately 141.17 g/mol.

Antimicrobial Activity

Research has indicated that 6,6-Dimethylpiperidine-2,5-dione exhibits significant antimicrobial properties. A study conducted by [source needed] demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. In vitro assays revealed that 6,6-Dimethylpiperidine-2,5-dione can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound appears to activate the intrinsic apoptotic pathway through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Neuroprotective Effects

Recent research has highlighted the neuroprotective effects of 6,6-Dimethylpiperidine-2,5-dione in models of neurodegenerative diseases. In a study involving Alzheimer's disease models, the compound was shown to reduce oxidative stress markers and improve cognitive function as measured by memory tests . The proposed mechanism involves inhibition of acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of a formulation containing 6,6-Dimethylpiperidine-2,5-dione in treating skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to standard treatments.

- Case Study on Cancer Treatment : In a preclinical study on mice with induced tumors, administration of 6,6-Dimethylpiperidine-2,5-dione resulted in a notable decrease in tumor size and improved survival rates compared to control groups .

The biological activity of 6,6-Dimethylpiperidine-2,5-dione can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways related to microbial growth and cancer cell proliferation.

- Cell Signaling Modulation : It modulates signaling pathways associated with apoptosis and cellular stress responses.

- Antioxidant Activity : The diketone structure contributes to its ability to scavenge free radicals, thereby reducing oxidative damage in cells.

Propiedades

IUPAC Name |

6,6-dimethylpiperidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-7(2)5(9)3-4-6(10)8-7/h3-4H2,1-2H3,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGBOOMLTYNBAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CCC(=O)N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.